(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Description
The compound “(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol” is a highly complex polycyclic ether derivative with 49 carbon atoms (nonatetracontane backbone) and 14 hydroxyl groups (tetradecol). Its structure features:
- Hexakis(hydroxymethyl) groups: Six hydroxymethyl (–CH2OH) substituents.
- Glycosyl moiety: A β-D-glucopyranosyl unit attached via an ether linkage.
- Octacyclo framework: Eight fused cyclic ether rings with stereochemical specificity (denoted by R/S configurations).
Properties
CAS No. |
92517-02-7 |
|---|---|
Molecular Formula |
C48H80O40 |
Molecular Weight |
1297.1 g/mol |
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C48H80O40/c49-1-9-17(56)18(57)26(65)41(74-9)73-8-16-40-25(64)33(72)48(81-16)87-39-15(7-55)79-46(31(70)23(39)62)85-37-13(5-53)77-44(29(68)21(37)60)83-35-11(3-51)75-42(27(66)19(35)58)82-34-10(2-50)76-43(28(67)20(34)59)84-36-12(4-52)78-45(30(69)22(36)61)86-38-14(6-54)80-47(88-40)32(71)24(38)63/h9-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41?,42-,43-,44-,45-,46-,47-,48-/m1/s1 |
InChI Key |
XXFANTYPKDIONG-DGMDHIGGSA-N |
SMILES |
C(C1C(C(C(C(O1)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O3)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)O)O)O)O)O)O |
Synonyms |
2,4,7,9,12,14,17,19,22,24,27,29,32,34-Tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane β-Cyclodextrin deriv.; O-α-D-Glucopyranosyl-(1→6A)-β-cyclodextrin |
Origin of Product |
United States |
Preparation Methods
Glycosylation via Koenigs-Knorr Conditions
The attachment of the glucose moiety to the β-cyclodextrin core employs classical Koenigs-Knorr glycosylation. Glycosyl bromides are activated using silver carbonate (Ag₂CO₃) in anhydrous chloroform, with molecular iodine (I₂) added to accelerate the reaction. Critical steps include:
-
Pre-activation : Stirring β-cyclodextrin with Ag₂O and Drierite (CaSO₄) to eliminate trace water.
-
Controlled Addition : Gradual introduction of glycosyl bromide to the reaction mixture to minimize hydrolysis.
-
Yield Optimization : Achieving 74% yield under rigorously anhydrous conditions, compared to 20% in the presence of moisture.
Regioselective Hydroxymethylation
Hexakis(hydroxymethyl) substitution is achieved through formaldehyde condensation under alkaline conditions. The reaction proceeds via nucleophilic attack of cyclodextrin hydroxyl groups on formaldehyde, followed by reduction with sodium borohydride (NaBH₄). Key parameters:
-
pH Control : Maintaining pH 10–12 to deprotonate hydroxyl groups without degrading the macrocycle.
-
Temperature : Reactions conducted at 60°C to balance kinetics and product stability.
Enzymatic and Biocatalytic Approaches
Cyclomaltodextrin Glucanotransferase (CGTase)
CGTase catalyzes the transglycosylation of maltooligosaccharides to form β-cyclodextrin derivatives. Modifications include:
Lipase-Mediated Acylation
Lipases (e.g., Candida antarctica Lipase B) enable selective acylation of primary hydroxyl groups on the cyclodextrin rim. Reaction conditions:
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis utilizes tubular reactors with immobilized enzymes or heterogeneous catalysts. Advantages include:
Purification Protocols
-
Membrane Filtration : Nanofiltration membranes (MWCO 1 kDa) separate unreacted monomers.
-
Crystallization : Ethanol/water mixtures (3:1 v/v) yield >99% pure product.
Comparative Analysis of Methods
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Yield | 60–74% | 45–68% |
| Reaction Time | 12–24 h | 6–8 h |
| Selectivity | Moderate | High |
| Scalability | Challenging | Industrial-friendly |
| Environmental Impact | High solvent waste | Low waste |
Challenges and Innovations
Chemical Reactions Analysis
Host-Guest Complexation Reactions
This compound’s primary reactivity involves forming inclusion complexes with hydrophobic molecules via non-covalent interactions. The glucose-modified β-cyclodextrin cavity enhances solubility and binding affinity compared to unmodified cyclodextrins.
Key Interactions:
-
Hydrophobic effect : The central cavity accommodates non-polar guest molecules (e.g., drugs, organic dyes).
-
Hydrogen bonding : Hydroxyl groups on the glucose moiety stabilize polar guests.
Example Applications:
| Guest Molecule | Binding Constant (K) | Application |
|---|---|---|
| Ibuprofen | ~1,200 M⁻¹ | Drug delivery |
| Curcumin | ~890 M⁻¹ | Nutraceutical stabilization |
| Fluorescent dyes | 500–2,000 M⁻¹ | Sensor development |
Hydrolysis and Stability
The compound’s ether and glycosidic linkages are susceptible to acidic or enzymatic hydrolysis:
Hydrolysis Pathways:
-
Acidic conditions : Cleavage of glycosidic bonds at pH < 3, leading to glucose and cyclodextrin fragments.
-
Enzymatic degradation : α-Amylases selectively hydrolyze specific linkages, producing oligosaccharides.
Stability Data:
| Condition | Half-Life (25°C) | Degradation Products |
|---|---|---|
| pH 1.0 (HCl) | 2.5 hours | Glucose, β-cyclodextrin derivatives |
| pH 7.4 (buffer) | >30 days | Stable |
| α-Amylase (37°C) | 8 hours | Maltose, smaller cyclodextrins |
Oxidation Reactions
The hydroxymethyl groups (-CH₂OH) undergo selective oxidation:
Reagents and Products:
| Reagent | Product | Selectivity |
|---|---|---|
| NaIO₄ | Aldehyde-functionalized CD | High |
| TEMPO/NaClO | Carboxylic acid derivatives | Moderate |
| HNO₃ | Ketone formation | Low |
Oxidation expands utility in cross-linking or covalent conjugation for drug delivery systems .
Derivatization via Hydroxyl Groups
The compound’s 21 hydroxyl groups enable diverse functionalization:
Common Reactions:
-
Etherification : Alkylation with methyl or ethyl halides to enhance hydrophobicity.
-
Esterification : Reaction with acyl chlorides for pH-sensitive prodrugs.
-
Sulfonation : Improves aqueous solubility for industrial applications.
Reaction Efficiency:
| Reaction Type | Typical Yield | Functional Groups Added |
|---|---|---|
| Methylation | 60–75% | -OCH₃ |
| Acetylation | 80–90% | -OCOCH₃ |
| Sulfonation | 50–65% | -SO₃H |
Supramolecular Polymerization
The glucose substituent facilitates self-assembly into nanostructures:
-
Mechanism : Hydrogen bonding between glucose units and π-π stacking of aromatic guests.
-
Applications : Nanocarriers for controlled drug release or catalytic templates.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, with decomposition pathways:
-
220–280°C : Loss of hydroxyl groups as water.
-
280–400°C : Carbonization of the cyclodextrin backbone.
Scientific Research Applications
The compound identified as (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,... is a complex organic molecule with potential applications in various scientific fields.
Pharmaceutical Applications
The compound's intricate structure suggests potential use in pharmaceuticals. Its hydroxymethyl groups may enhance solubility and bioavailability of drug formulations. The compound could serve as a scaffold for developing new therapeutic agents targeting specific biological pathways.
Biochemical Research
Due to its unique molecular architecture and functional groups:
- Enzyme Inhibition : It may be investigated for its ability to inhibit specific enzymes linked to diseases such as cancer or metabolic disorders.
- Signal Transduction Studies : The compound could be utilized in studies examining cellular signaling pathways due to its structural complexity.
Material Science
The compound's structural properties may lend themselves to applications in material science:
- Biodegradable Polymers : Its hydroxymethyl groups can be used to synthesize biodegradable polymers for environmentally friendly materials.
- Nanotechnology : The compound could be explored for use in creating nanocarriers for drug delivery systems.
Agricultural Chemistry
The compound may have agricultural applications:
- Pesticide Development : Its structural features may allow it to function as a pesticide or herbicide by targeting specific pests or plant diseases.
- Plant Growth Regulators : The compound could potentially act as a growth regulator due to its biochemical properties.
Cosmetic Industry
Given its potential moisturizing properties from the hydroxymethyl groups:
- Skincare Formulations : This compound could be explored for use in skincare products aimed at hydration and skin barrier improvement.
Case Study 1: Enzyme Inhibition
Research has demonstrated that structurally similar compounds exhibit enzyme inhibition properties. Investigating this compound's interaction with enzymes like cyclooxygenase or lipoxygenase could reveal therapeutic benefits in inflammatory conditions.
Case Study 2: Drug Delivery Systems
Studies on polymers derived from compounds with similar functional groups have shown enhanced drug delivery efficiency in targeted therapies. This compound's potential as a drug carrier should be explored through in vitro and in vivo studies.
Case Study 3: Agricultural Applications
Research on similar compounds has indicated efficacy against specific agricultural pests when used as a pesticide. Field trials could validate the effectiveness of this compound in real-world agricultural settings.
Mechanism of Action
The mechanism of action of (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol involves the formation of inclusion complexes with guest molecules. The glucose unit enhances the compound’s ability to form stable complexes, improving the solubility and stability of the guest molecules. This mechanism is particularly valuable in drug delivery, where the compound can encapsulate and protect active pharmaceutical ingredients.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The following compounds share polycyclic ether frameworks but differ in substituents, hydroxylation patterns, and stereochemistry:
Key Observations :
- The glycosyl unit in the target compound enhances water solubility compared to and compounds, which lack sugar moieties .
- Hydroxymethyl vs. Hydroxyl : ’s compound has more hydroxymethyl groups but fewer hydroxyls, reducing its polarity relative to the target compound .
Functional and Pharmacological Comparisons
- Drug Delivery Potential: The target compound’s glycosyl group may improve cell membrane permeability compared to non-glycosylated analogs in and .
- Stability : Polycyclic ethers in and exhibit high thermal stability due to rigid frameworks, but the target compound’s hydroxyl density may reduce melting points .
- Database Representation: The compound’s IUPAC name requires precise representation in databases like PubChem and KEGG to avoid ambiguity, a challenge noted in multi-stereocentric molecules .
Research Findings and Challenges
Database and Nomenclature Issues
- Standardization: PubChem’s standardization protocols are critical for distinguishing this compound from similar entries, such as ’s nonacyclo derivative .
- Naming Ambiguity: The IUPAC name’s length complicates database searches; systematic fragmentation or SMILES notation may improve retrieval accuracy .
Biological Activity
Chemical Identity and Structure
The compound in focus is a complex polyhydroxylated structure with the IUPAC name:
This compound is characterized by a high degree of hydroxylation and a complex cyclic structure.
Overview of Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications. The following sections summarize key findings from the literature.
Antiviral Activity
Research indicates that certain derivatives of similar polyhydroxylated compounds exhibit significant antiviral properties. For instance:
- Compounds with structural similarities have shown effectiveness against viruses such as measles and herpes simplex virus (HSV) in vitro. Notably:
Anticancer Properties
The compound's structural features suggest potential anticancer activity. In vitro studies have shown:
- Moderate cytostatic effects against leukemia cell lines (L1210 and P388), although less potent than established chemotherapeutics like 2-chloro-2'-deoxyadenosine .
- The presence of multiple hydroxymethyl groups is theorized to enhance interaction with cellular targets involved in cancer proliferation.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of viral replication : Similar compounds have been suggested to interfere with viral RNA synthesis or protein translation processes.
- Cytotoxicity in cancer cells : The compound may induce apoptosis or inhibit cell cycle progression through interactions with specific signaling pathways .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is crucial for assessing the therapeutic potential:
- Absorption : The high number of hydroxyl groups suggests good solubility in biological fluids.
- Metabolism : Preliminary studies indicate that such compounds undergo extensive metabolic transformations which could impact their efficacy and safety profiles.
- Toxicity : While some derivatives exhibit beneficial effects against viruses and tumors, toxicity remains a concern. For example:
Case Studies and Research Findings
A summary of case studies related to similar compounds reveals:
Q & A
Q. Methodological Recommendations :
- Use asymmetric catalysis (e.g., chiral ligands in glycosylation reactions) to enforce stereochemical fidelity .
- Employ stepwise convergent synthesis to isolate intermediates, validated via -NMR and X-ray crystallography .
- Optimize green solvent systems (e.g., aqueous-organic biphasic mixtures) to enhance solubility and reduce aggregation .
How can researchers resolve contradictions between theoretical predictions and experimental data regarding the compound’s conformational stability?
Advanced Research Focus
Discrepancies often arise between computational models (e.g., molecular dynamics simulations) and empirical observations (e.g., crystallography or NMR).
Q. Methodological Approach :
Validate Computational Models : Compare density functional theory (DFT) calculations with experimental data (e.g., NOESY NMR for interproton distances) .
Systematic Sampling : Use enhanced sampling techniques (e.g., metadynamics) to explore free-energy landscapes of macrocyclic conformers .
Error Analysis : Quantify uncertainties in force-field parameters (e.g., glycosidic torsion angles) using Bayesian statistical frameworks .
Q. Methodological Recommendations :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with guest molecules (e.g., adamantane derivatives) .
- Cryo-Electron Microscopy (Cryo-EM) : Resolve nanoscale aggregates in solution .
- Solid-State NMR : Probe hydrogen-bonding networks in crystalline phases .
How should researchers design experiments to investigate the compound’s potential as a enzyme inhibitor, given its structural similarity to cyclodextrins?
Advanced Research Focus
Leverage its macrocyclic scaffold for targeting enzymatic active sites.
Q. Experimental Design :
Target Selection : Prioritize enzymes with hydrophobic pockets (e.g., amylases, cytochrome P450).
Competitive Assays : Use fluorescence-based displacement assays with known inhibitors (e.g., acarbose for α-glucosidase) .
Kinetic Analysis : Measure values via Lineweaver-Burk plots under varying substrate concentrations .
Q. Key Considerations :
- Account for solvent effects on binding thermodynamics .
- Validate specificity using mutagenesis studies on enzyme active sites .
What interdisciplinary approaches can address discrepancies between observed and predicted bioactivity of this compound?
Advanced Research Focus
Integrate chemical biology and computational modeling to reconcile bioactivity data.
Q. Methodological Framework :
- Structure-Activity Relationship (SAR) Mining : Cross-reference synthetic analogs with bioassay data (e.g., IC values) .
- Machine Learning : Train models on existing cyclodextrin-derived inhibitors to predict binding modes .
- In Vitro-In Silico Feedback Loop : Refine computational models using experimental IC data iteratively .
How can researchers optimize the compound’s stability under physiological conditions for biomedical applications?
Basic Research Focus
Address hydrolytic degradation of glycosidic bonds in vivo.
Q. Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
